Sulfaproxyline
概要
説明
スルファプロキシリン: は、スルホンアミド系に属する合成抗菌剤です。その抗菌作用で知られており、さまざまな医療や研究用途で使用されています。 スルファプロキシリンの分子式はC₁₆H₁₈N₂O₄S であり、分子量は334.39 g/mol です .
準備方法
合成経路と反応条件: スルファプロキシリンは、p-イソプロポキシベンゾイルクロリドとスルファニルアミドを反応させる多段階プロセスによって合成できます。 反応は通常、ピリジンなどの塩基の存在下で行われ、目的生成物の生成を促進します .
工業的製造方法: スルファプロキシリンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高収率と純度を確保するために、温度、圧力、適切な溶媒の使用など、反応条件を慎重に制御することが含まれます .
化学反応の分析
反応の種類: スルファプロキシリンは、次のようなさまざまな化学反応を起こします。
酸化: スルファプロキシリンは、スルホン誘導体に変換するために酸化できます。
還元: 還元反応によって、スルファプロキシリンは対応するアミン誘導体に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物:
酸化: スルホン誘導体。
還元: アミン誘導体。
置換: さまざまな置換スルホンアミド
科学研究における用途
スルファプロキシリンは、次のような科学研究で幅広い用途があります。
化学: 有機合成における試薬として、および分析化学における標準物質として使用されています。
生物学: 細菌の阻害と抗菌作用に関する研究に用いられています。
医学: 細菌感染症の治療における潜在的な用途、およびスルホンアミド系薬物の研究のためのモデル化合物として調査されています。
科学的研究の応用
Sulfaproxyline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving bacterial inhibition and antimicrobial activity.
Medicine: Investigated for its potential use in treating bacterial infections and as a model compound for studying sulfonamide drugs.
Industry: Utilized in the development of new antimicrobial agents and in the formulation of pharmaceutical products
作用機序
スルファプロキシリンは、細菌におけるジヒドロ葉酸の合成を阻害することで効果を発揮します。この阻害は、スルファプロキシリンが、細菌における葉酸の産生に不可欠な酵素であるジヒドロプテロエートシンターゼに競合的に結合することによって起こります。 この経路を阻害することで、スルファプロキシリンは細菌の増殖と複製を効果的に阻止します .
類似化合物との比較
類似化合物:
- スルファジアジン
- スルファメトキサゾール
- スルファドキシン
比較: スルファプロキシリンは、ベンゼン環に結合したイソプロポキシ基などの特定の構造的特徴により、スルホンアミドの中でユニークです。 この構造的修飾は、抗菌活性を高め、他のスルホンアミドと比較して独自の薬物動態的特性を提供します .
特性
IUPAC Name |
N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11(2)22-14-7-3-12(4-8-14)16(19)18-23(20,21)15-9-5-13(17)6-10-15/h3-11H,17H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFBRAFXKGRRHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861746 | |
Record name | N-(4-Aminobenzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116-42-7 | |
Record name | Sulfaproxyline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfaproxyline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfaproxyline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Aminobenzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfaproxyline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFAPROXYLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR841R53VW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Sulfaproxyline?
A: this compound, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). [] DHPS is crucial for bacterial folate synthesis, which is essential for the production of purines and pyrimidines needed for DNA and RNA synthesis. By inhibiting DHPS, this compound disrupts bacterial growth and proliferation. []
Q2: Are there any studies on the interaction of this compound with other molecules?
A: Yes, research shows that this compound forms a 1:1 molecular complex with caffeine. [] The crystal structure of this complex reveals parallel stacking of caffeine molecules within the crystal lattice. [] Interestingly, hydrogen bonding within the complex is weak, suggesting that forces other than hydrogen bonding, such as π-π stacking interactions, contribute to the complex formation. []
Q3: Has this compound been investigated for synergistic effects with other drugs?
A: Yes, studies have explored the synergistic potential of this compound. For instance, research has demonstrated a synergistic effect between this compound and Sulfamerazine against staphylococcal infections in guinea pig models. [] This synergistic activity highlights the potential for combination therapies using these drugs.
Q4: Are there any insights into how the chemical structure of this compound influences its activity?
A: While specific structure-activity relationship (SAR) studies focused solely on this compound are limited within the provided research, it is known that modifications to the sulfonamide structure can significantly impact activity, potency, and selectivity. [] For instance, the binding affinity of sulfonamides to DHPS can be influenced by substitutions on the benzene ring and the sulfonamide group. [] Further research focused specifically on this compound would be needed to fully elucidate its SAR profile.
Q5: Has the interaction of this compound with blood proteins been investigated?
A: Yes, studies have examined the interaction between this compound and blood proteins. [] Research suggests that this interaction influences the drug's pharmacokinetic properties, affecting its distribution, metabolism, and excretion. []
Q6: Are there any known cases of agranulocytosis related to this compound use?
A: Although the provided research doesn't directly describe agranulocytosis cases linked to this compound alone, a study mentions two fatal cases involving this compound in combination with other drugs (Sulfamerazine and Levomepromazine). [] It's crucial to note that drawing definitive conclusions about this compound's role in these cases is impossible without further investigation.
Q7: What is the clinical significance of studying this compound's concentration in specific biological samples?
A: Understanding this compound's concentration in biological samples like gallbladder bile and breast milk is clinically relevant. [, ] This information helps determine the drug's potential efficacy in treating infections in these sites, especially in specific populations like postpartum women. [, ] It also aids in assessing potential risks to infants exposed to the drug through breast milk. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。